![molecular formula C5H2ClIN4 B2573640 6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1393547-40-4](/img/structure/B2573640.png)

6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

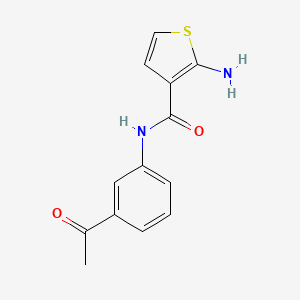

6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine is a heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. It is a five-membered ring system composed of two nitrogen atoms and three carbon atoms, with an additional chlorine and iodine substituent. This compound has been extensively studied due to its unique properties and its potential for use in a variety of applications.

Applications De Recherche Scientifique

Agents anti-hyperuricémie

L'hyperuricémie, caractérisée par des taux élevés d'acide urique dans le sang, est associée à la goutte et à d'autres problèmes de santé. Certaines pyrazolo[3,4-d]pyrimidines, notamment la 6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine, ont été étudiées pour leur rôle dans le traitement et la prévention de l'hyperuricémie chez les patients humains . Des recherches supplémentaires sont nécessaires pour explorer leur efficacité et leurs mécanismes d'action.

Propriétés antitumorales

Certaines pyrazolo[3,4-d]pyrimidines présentent un potentiel en tant qu'agents antitumoraux. Ces composés ont été étudiés pour leur activité cytotoxique contre les cellules cancéreuses. Bien que les études spécifiques sur la this compound soient limitées, ses caractéristiques structurelles suggèrent qu'elle pourrait être explorée plus avant dans la recherche sur le cancer .

Activité antibactérienne

Dans un ensemble représentatif de pyrazolo[3,4-d]pyrimidines, y compris des dérivés avec différents substituants, les chercheurs ont évalué leur activité antibactérienne contre les bactéries Gram-positives (Staphylococcus aureus) et Gram-négatives (Escherichia coli). Bien que le potentiel antibactérien exact de la this compound reste à élucider complètement, c'est un domaine d'intérêt .

Mécanisme D'action

Target of Action

It’s structurally similar to pyrazolo[3,4-d]pyrimidines, which are known to inhibit the enzyme xanthine oxidase .

Mode of Action

Compounds with a similar structure, pyrazolo[3,4-d]pyrimidines, are known to bind to the enzyme xanthine oxidase and strongly inhibit its activity .

Biochemical Pathways

Given its structural similarity to pyrazolo[3,4-d]pyrimidines, it may affect pathways involving xanthine oxidase .

Result of Action

Similar compounds are known to inhibit the activity of xanthine oxidase .

Action Environment

It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .

Analyse Biochimique

Biochemical Properties

6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as xanthine oxidase, which is involved in the oxidative metabolism of purines . The compound binds to the active site of the enzyme, thereby inhibiting its activity and reducing the production of uric acid. This interaction is crucial for its potential use in treating conditions like hyperuricemia and gout.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the proliferation and survival of cancer cells by interfering with key signaling pathways such as the PI3K/Akt and Ras/Erk pathways . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and metabolic activity.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can lead to the inhibition of enzyme function, as seen with xanthine oxidase . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark, dry place at temperatures between 2-8°C . Over time, the compound may degrade, leading to a reduction in its efficacy and potential changes in its biochemical activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to purine metabolism. The compound interacts with enzymes such as xanthine oxidase, affecting the metabolic flux and levels of metabolites like uric acid . Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and cofactors involved in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interaction with biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

6-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN4/c6-5-8-1-2-3(7)10-11-4(2)9-5/h1H,(H,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSZIWUWJGUQFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC2=NNC(=C21)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2573560.png)

![N-(2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2573563.png)

![6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2573564.png)

![ethyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2573571.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2573572.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2573573.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2573579.png)